2,4-Dichloropteridine
Overview
Description
“2,4-Dichloropteridine” is a chemical compound with the molecular formula C6H2Cl2N4 . It has a molecular weight of 201.01 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 2 hydrogen atoms, 2 chlorine atoms, and 4 nitrogen atoms . The InChI code for this compound is InChI=1S/C6H2Cl2N4/c7-4-3-5 (10-2-1-9-3)12-6 (8)11-4/h1-2H .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 201.01 g/mol, a topological polar surface area of 51.6 Ų, and a complexity of 168 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is covalently bonded and is canonicalized .
Scientific Research Applications
1. Trends and Studies in Toxicity
The study by Zuanazzi et al. (2020) provides a scientometric review of global trends in research on 2,4-D herbicide toxicity, focusing on its mutagenicity and toxicological aspects. This research highlights the rapid advancement in understanding the toxicology of 2,4-D, with a focus on occupational risk, neurotoxicity, resistance, and impacts on non-target species.
2. Removal from Polluted Water Sources
Research conducted by EvyAliceAbigail et al. (2017) focuses on strategies for removing 2,4-D from contaminated water sources. This study emphasizes the development of efficient technology for mitigating water contamination caused by 2,4-D, addressing its potential toxicity to humans and animals.
3. Insights into the Mode of Action as an Herbicide
Song (2014) presents insights into the molecular action mode of 2,4-D as a herbicide in their study, highlighting the physiological processes and signal transduction under herbicide treatment. This research is crucial for understanding how 2,4-D functions at the molecular level, particularly in its role as a selective herbicide (Song, 2014).
4. Phytoremediation Enhancements
Germaine et al. (2006) discuss the use of bacterial endophytes to enhance the phytoremediation of 2,4-D in contaminated substrates. This study showcases how specific bacterial strains can improve the ability of plants to remove 2,4-D from the soil, reducing toxic residues in crops (Germaine et al., 2006).
5. Biodegradation by Biological Agents
The study by Serbent et al. (2019) focuses on the role of white-rot fungi in the biodegradation of 2,4-D. It emphasizes the potential of these fungi as agents for bioconversion, providing an alternative approach to the biological decomposition of this herbicide.
6. Oxidative Stress and Metabolic Perturbations in E. coli
Bhat et al. (2015) explore the effects of sublethal levels of 2,4-D on E. coli, highlighting oxidative stress and metabolic changes. This research contributes to our understanding of how 2,4-D affects non-target microorganisms, crucial for assessing its environmental impact (Bhat et al., 2015).
7. Degradation Pathways and Mechanisms
The work by Li et al. (2018) focuses on the degradation of 2,4-D using Fe-C activated persulfate, providing insights into the degradation pathways and mechanisms. This research is crucial for developing effective methods to remove 2,4-D from the environment.
8. Label-Free Detection Using Optofluidic Chip
Feng et al. (2017) demonstrate a highly sensitive approach for detecting 2,4-D using an optofluidic chip. This innovative method offers rapid, label-free detection, vital for monitoring low concentrations of 2,4-D in various water samples (Feng et al., 2017).
properties
IUPAC Name |
2,4-dichloropteridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N4/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSQXWZADZZUSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671960 | |
Record name | 2,4-Dichloropteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98138-05-7 | |
Record name | 2,4-Dichloropteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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